folinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Folate Metabolism Research

Leucovorin is a folate analog, meaning it shares a similar structure and function with naturally occurring folate (vitamin B9). Researchers use leucovorin in cell culture experiments to study various aspects of folate metabolism, including:

- Investigating the role of folate in cellular processes: By manipulating folate levels within cells using leucovorin, researchers can study how folate deficiency or excess affects cellular functions like DNA synthesis, cell division, and amino acid metabolism .

- Understanding folate-dependent enzymes: Leucovorin can be used as a substrate for enzymes involved in folate metabolism, allowing researchers to assess their activity and function .

This research helps scientists gain a deeper understanding of folate's vital role in maintaining cellular health and identifying potential pathways for treating folate-deficiency related disorders.

Chemotherapy Research

Leucovorin plays a crucial role in chemotherapy regimens, particularly those involving methotrexate. Methotrexate is an anti-cancer drug that disrupts DNA synthesis. However, it can also interfere with the normal functions of healthy cells, leading to side effects. Leucovorin acts as a rescue agent by replenishing folate stores, mitigating methotrexate's toxic effects on healthy tissues .

Researchers use leucovorin in combination with methotrexate in clinical trials to:

- Enhance the efficacy of methotrexate in certain cancers while minimizing its toxicity .

- Investigate new chemotherapy combinations by exploring the potential synergistic effects of leucovorin with other anti-cancer agents.

This research helps scientists develop more effective and safer cancer treatment strategies.

Potential Therapeutic Applications

Beyond its established roles in folate metabolism and chemotherapy, leucovorin is being investigated for its potential therapeutic effects in various diseases, including:

- Down's syndrome: Studies suggest leucovorin may improve the cognitive development of children with Down's syndrome, possibly by enhancing neural folate levels .

- Neurodegenerative diseases: Research is ongoing to explore if leucovorin can help manage neurodegenerative diseases like Alzheimer's disease and Parkinson's disease, potentially by protecting neurons from damage .

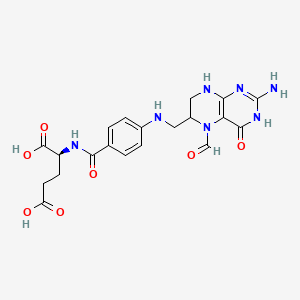

Folinic acid, also known as 5-formyl tetrahydrofolic acid, is a naturally occurring derivative of folic acid (vitamin B9). It is characterized by its chemical formula and a molar mass of approximately 473.446 g/mol. Folinic acid plays a crucial role in various biological processes, particularly in the synthesis of nucleic acids and amino acids. Unlike folic acid, which requires enzymatic reduction to become active, folinic acid is already in a reduced form and can participate directly in bio

Leucovorin's primary mechanism of action is related to its role in the folate cycle. It acts as a coenzyme for enzymes involved in DNA synthesis and repair [].

In cancer treatment, leucovorin is sometimes used to reduce the side effects of methotrexate, a chemotherapy drug. Methotrexate works by inhibiting folate metabolism, which can harm healthy cells as well as cancer cells. Leucovorin helps to replenish folate levels in healthy cells, thereby reducing the methotrexate's toxic effects [].

- Conversion to Tetrahydrofolate Derivatives: Folinic acid can be readily converted into other reduced folate derivatives such as 5,10-methylenetetrahydrofolate and 5-methyltetrahydrofolate. These derivatives are essential for one-carbon transfer reactions critical for DNA synthesis and repair .

- Reactivity with Methotrexate: In the presence of methotrexate, folinic acid can reactivate dihydrofolate reductase, which is typically inhibited by methotrexate. This unique property allows for some purine and pyrimidine synthesis to continue even under conditions of enzyme inhibition .

- Formation of Complexes: Folinic acid forms stable complexes with certain drugs, enhancing their therapeutic efficacy while mitigating side effects. For example, it stabilizes the binding of fluoro-deoxyuridine monophosphate to thymidylate synthase, thereby inhibiting DNA synthesis in cancer cells .

Folinic acid exhibits several important biological activities:

- Vitamin Activity: It serves as a vitamer for folic acid, possessing full vitamin activity necessary for cellular functions such as DNA replication and repair .

- Role in Metabolism: Folinic acid is crucial for the metabolism of amino acids and nucleotides, facilitating the conversion of homocysteine to methionine through methylation reactions .

- Therapeutic Uses: Clinically, folinic acid is used to reduce the toxicity of methotrexate in cancer therapy and to treat folate deficiency. It is also employed in combination therapies with fluorouracil to enhance anticancer effects .

Folinic acid can be synthesized through various methods:

- Chemical Synthesis: One common method involves treating N5,N10-methenyltetrahydrofolic acid with alkali at elevated temperatures to yield folinic acid .

- Recrystallization Techniques: Recent advancements have focused on recrystallization methods that enhance the purity and yield of (6S)-folinic acid from its alkaline-earth salts. This approach has shown promise for commercial-scale production .

- Isotope Labeling: Synthesis methods have also been developed for producing isotopically labeled folinic acid for research purposes, utilizing reductive amination techniques to link specific components .

Folinic acid has diverse applications across various fields:

- Clinical Medicine: It is primarily used in oncology for alleviating the side effects of chemotherapy agents like methotrexate and enhancing the efficacy of fluorouracil in cancer treatment .

- Nutritional Supplementation: Due to its role as a bioactive form of folate, it is included in dietary supplements aimed at preventing or treating folate deficiency .

- Research: Folinic acid is utilized in biochemical research to study one-carbon metabolism and its implications in health and disease.

Research has shown that folinic acid interacts with several compounds:

- Methotrexate: Folinic acid mitigates the toxic effects of methotrexate by providing an alternative pathway for nucleotide synthesis when dihydrofolate reductase is inhibited .

- Fluorouracil: The combination of folinic acid with fluorouracil enhances the latter's efficacy against cancer cells by stabilizing drug-enzyme complexes involved in DNA synthesis inhibition .

- Other Medications: Studies have indicated potential interactions with other chemotherapeutic agents and their metabolic pathways, underscoring the importance of monitoring these combinations in clinical settings.

Folinic acid shares similarities with other compounds derived from folic acid but possesses unique properties that distinguish it:

| Compound | Structure/Characteristics | Unique Features |

|---|---|---|

| Folic Acid | Oxidized form requiring reduction | Not biologically active without conversion |

| 5-Methyltetrahydrofolate | Methyl derivative involved in methylation reactions | Directly participates in methylation processes |

| Levoleucovorin | Levorotary isomer of folinic acid | Approved for clinical use; similar efficacy as racemic form |

| 5,10-Methylenetetrahydrofolate | Intermediate in one-carbon metabolism | Crucial for nucleotide synthesis |

Folinic acid's ability to function without enzymatic activation sets it apart from these compounds, making it particularly valuable in therapeutic contexts where rapid action is required.

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Related CAS

42476-21-1 (mono-hydrochloride salt)

6035-45-6 (calcium (1:1) salt, penta-hydrate)

Drug Indication

FDA Label

Therapeutic Uses

Antidotes

Leucovorin is indicated as a antidote to the toxic effects of folic acid antagonists such as methotrexate, pyrimethamine, or trimethoprim. Leucovorin also is indicated as a rescue after high-dose methotrexate therapy in osteosarcoma and as a part of chemotherapeutic treatment programs in the management of several forms of cancer. /Included in US product labeling/

Leucovorin is indicated to treat megaloblastic anemias associated with sprue, nutritional deficiency, pregnancy, and infancy when oral folic acid therapy is not feasible. Leucovorin is not recommended for use in the treatment of pernicious anemia or other megaloblastic anemias secondary to lack of vitamin B12, since it may produce a hematologic remission while neurologic manifestations continue to progress. /Included in US product labeling/

For more Therapeutic Uses (Complete) data for LEUCOVORIN (7 total), please visit the HSDB record page.

Mechanism of Action

Vapor Pressure

Absorption Distribution and Excretion

Onset of action: Oral: 20 to 30 minutes. Intramuscular: 10 to 20 minutes. Intravenous: Less than 5 minutes.

Crosses blood-brain barrier in moderate amounts; largely concentrated in liver.

Elimination: Renal: 80-90%. Fecal: 5-8%.

For more Absorption, Distribution and Excretion (Complete) data for LEUCOVORIN (10 total), please visit the HSDB record page.

Metabolism Metabolites

Hepatic and intestinal mucosal, mainly to 5-methyltetrahydrofolate (active). After oral administration, leucovorin is substantially (greater than 90%) and rapidly (within 30 minutes) metabolized. Metabolism is less extensive (about 66% after intravenous and 72% after intramuscular administration) and slower with parenteral administration.

Associated Chemicals

Wikipedia

Drug Warnings

There is a potential danger in administering leucovorin to patients with undiagnosed anemia, as leucovorin may obscure the diagnosis of pernicious anemia by alleviating hematologic manifestations of the disease while allowing neurologic complications to progress. This may result in severe nervous system damage before the correct diagnosis is made. Adequate doses of Vitamin Bl2 may prevent, halt, or improve neurologic changes caused by pernicious anemia.

When leucovorin rescue is used in conjunction with high dose methotrexate therapy, the drugs should be administered only by physicians experienced in cancer chemotherapy, in centers where facilities for measuring blood methotrexate concentrations are available. Leucovorin is usually effective in counteracting severe methotrexate toxicity in these regimens, but toxic reactions to methotrexate may occur despite leucovorin therapy, especially when the half-life of methotrexate is increased (eg, renal dysfunction). Therefore, it is extremely important that leucovorin be administered until the blood concentration of methotrexate declines to nontoxic concentrations.

Since leucovorin calcium enhances the toxicity of fluorouracil, adjunctive therapy with leucovorin calcium and fluorouracil should be given only by, or under the supervision of, physicians experienced in cancer chemotherapy and in the use of antimetabolites. /Leucovorin calcium/

For more Drug Warnings (Complete) data for LEUCOVORIN (10 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Methods of Manufacturing

Manufactoring: Shive, US 2741608 (1956 to Res. Corp.)

General Manufacturing Information

Intermediate product of the metabolism of folic acid; the active form into which that acid is converted in the body, ascorbic acid being a necessary factor in the conversion process.

Information available in 2005 indicated that Leucovorin (folinic acid) was used in the manufacture of pharmaceutical preparations in the following countries: Belgium (1)

Information available in 2005 indicated that Calcium folinate was used in the manufacture of pharmaceutical preparations in the following countries: Argentina, Australia, Austria, Belgium, Brazil, Canada, Chile, Croatia, Czech Republic, Denmark, Finland, France, Germany, Greece, Hong Kong, Hungary, India, Indonesia, Ireland, Israel, Italy, Luxembourg, Malaysia, Mexico, Netherlands, New Zealand, Norway, Poland, Portugal, Romania, Russian Federation, Singapore, Slovenia, South Africa, Spain, Sweden, Switzerland, Thailand, Turkey, United Kingdom, United States, Yugoslavia (1,2)

For more General Manufacturing Information (Complete) data for LEUCOVORIN (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

Analyte: leucovorin calcium; matrix: chemical purity; procedure: liquid chromatography with detection at 254 nm and comparison to standards /leucovorin calcium/

Analyte: leucovorin calcium; matrix: pharmaceutical preparation (injection solution); procedure: infrared absorption spectrophotometry with comparison to standards (chemical identification) /leucovorin calcium/

Analyte: leucovorin calcium; matrix: pharmaceutical preparation (injection solution); procedure: liquid chromatography with detection at 254 nm and comparison to standards (chemical purity) /leucovorin calcium/

For more Analytic Laboratory Methods (Complete) data for LEUCOVORIN (7 total), please visit the HSDB record page.

Interactions

Exposure of tumor cells to reduced folates /like leucovorin/ before or with the fluoropyrimidines, 5-fluorouracil or 5-fluoro-2'deoxyuridine, results in a substantial increase in the activity of these drugs. Available evidence suggests that the mechanism of this synergism is a kinetic stabilization of complex formed between thymidylate synthase and fluorodeoxyuridylate that also involves a mole of the cofactor for the thymidylate synthase reaction, 5,10-methylenetetrahydrofolate. This effect results in an extended time of depletion of thymidine nucleotides with a resultant increased level of cell death.

Large dose of leucovorin may counteract the anticonvulsant effects of these medications: /barbiturate anticonvulsants, hydantoin anticonvulsants, primidone/.

The Sprague Dawley rat was used to demonstrate the effect of nitrous oxide, with and without folinic pretreatment, on reproductive indices and fetal development. ... Groups of animals were exposed to 70-75% nitrous oxide on day 9 of pregnancy with or without folinic acid 0.1 mg ip 12 hr before, and immediately before, exposure. Subsequent fetal development was compared with that of various control groups. There were no significant differences in fetal survival, but fetal wt were reduced in both groups exposed to nitrous oxide. Of the indices of skeletal maturity, the number of ossified sternebrae was reduced only in the nitrous oxide group not receiving folinic acid. The incidence of major skeletal abnormalities in the untreated nitrous oxide group was significantly increased to five times that of the control groups, whereas the incidence in the nitrous oxide group receiving folinic acid was not significantly different from control. It is concluded that pretreatment with folinic acid can at least partially reduce the teratogenic effects of nitrous oxide in the rat.

Stability Shelf Life

When leucovorin calcium powder for injection is reconstituted as directed, resultant solutions should be used immediately when reconstituted with sterile water for injection or within 7 days when reconstituted with bacteriostatic water for injection containing benzyl alcohol. /Leucovorin calcium/

Leucovorin calcium solutions that have been admixed with 10% dextrose injection, 10% dextrose and 0.9% sodium chloride injection, Ringer's injection, or lactated Ringer's injection are stable for 24 hr when stored at room temperature protected from light. Although some former manufacturers of leucovorin calcium powder for injection have recommended that reconstituted solutions of the drug be protected from light, there is evidence that solutions of the drug are not adversely affected by exposure to room light. Reconstituted solutions of leucovorin calcium that have been further diluted with 50 mL of 5% dextrose injection and stored in Viaflex (R) or glass containers unprotected from light retain at least 90% potency for 24 hr at room temperature. /Leucovorin calcium/

pH of saturated aqueous solution 2.8-3.0 at which pH partial decomposition takes place. More stable at neutral or mildly alkaline pH.

Dates

2: Ishihara S, Hayama T, Yamada H, Nozawa K, Matsuda K, Watanabe T. Benefit of tegafur-uracil and leucovorin in chemoradiotherapy for rectal cancer. Hepatogastroenterology. 2011 May-Jun;58(107-108):756-62. PubMed PMID: 21830385.

3: Saltz L, Badarinath S, Dakhil S, Bienvenu B, Harker WG, Birchfield G, Tokaz LK, Barrera D, Conkling PR, O'Rourke MA, Richards DA, Reidy D, Solit D, Vakiani E, Capanu M, Scales A, Zhan F, Boehm KA, Asmar L, Cohn A. Phase III trial of cetuximab, bevacizumab, and 5-fluorouracil/leucovorin vs. FOLFOX-bevacizumab in colorectal cancer. Clin Colorectal Cancer. 2012 Jun;11(2):101-11. doi: 10.1016/j.clcc.2011.05.006. Epub 2011 Nov 4. PubMed PMID: 22055112.

4: Budai B, Nagy T, Láng I, Hitre E. The use of high dose d,l-leucovorin in first-line bevacizumab+mFOLFIRI treatment of patients with metastatic colorectal cancer may enhance the antiangiogenic effect of bevacizumab. Angiogenesis. 2013 Jan;16(1):113-21. doi: 10.1007/s10456-012-9303-z. Epub 2012 Sep 6. PubMed PMID: 22956187.

5: Ajima H, Ogata H, Fujita K, Miwa K, Sunakawa Y, Mizuno K, Ishida H, Yamashita K, Nakayama H, Kawara K, Takahashi H, Sasaki Y. Clinical and economic evaluation of first-line therapy with FOLFIRI or modified FOLFOX6 for metastatic colorectal cancer. Jpn J Clin Oncol. 2010 Jul;40(7):634-8. doi: 10.1093/jjco/hyq029. PubMed PMID: 20587616.

6: Sadahiro S, Suzuki T, Maeda Y, Tanaka A, Ogoshi K, Kamijo A, Murayama C, Tsukioka S, Sakamoto E, Fukui Y, Oka T. Molecular determinants of folate levels after leucovorin administration in colorectal cancer. Cancer Chemother Pharmacol. 2010 Mar;65(4):735-42. doi: 10.1007/s00280-009-1079-5. Epub 2009 Jul 28. PubMed PMID: 19636555.

7: Sadahiro S, Suzuki T, Tanaka A, Okada K, Kamijo A, Nagase H, Uchida J. Reduction in γ-glutamyl hydrolase expression is associated with response to uracil and tegafur/leucovorin chemotherapy in patients with colorectal cancer. Anticancer Res. 2013 Aug;33(8):3431-8. PubMed PMID: 23898115.

8: Yamazaki K, Kuwano H, Ojima H, Otsuji T, Kato T, Shimada K, Hyodo I, Nishina T, Shirao K, Esaki T, Ohishi T, Denda T, Takeuchi M, Boku N. A randomized phase II study of combination therapy with S-1, oral leucovorin, and oxaliplatin (SOL) and mFOLFOX6 in patients with previously untreated metastatic colorectal cancer. Cancer Chemother Pharmacol. 2015 Mar;75(3):569-77. doi: 10.1007/s00280-015-2676-0. Epub 2015 Jan 10. PubMed PMID: 25575764.

9: Cho YH, Kim SY, Hong Lee M, Yoo MW, Bang HY, Lee KY, Yoon SY. Comparative analysis of the efficacy and safety of chemotherapy with oxaliplatin plus fluorouracil/leucovorin between elderly patients over 65 years and younger patients with advanced gastric cancer. Gastric Cancer. 2012 Oct;15(4):389-95. doi: 10.1007/s10120-011-0128-z. Epub 2012 Jan 12. PubMed PMID: 22237658.

10: Mohammad HA, Magdy FM, Mahmoud OM. FOLFOX (oxaliplatin and 5 fluorouracil/leucovorin) in patients with untreated metastatic gastric adenocarcinoma Phase II study. Indian J Cancer. 2011 Oct-Dec;48(4):460-5. doi: 10.4103/0019-509X.92280. PubMed PMID: 22293261.

11: Francois E, Smith D, Dahan L, Michel C, Perrier H, Mari V, Seitz JF, Follana P, Evesque L, Chamorey E. Uracil-tegafur/leucovorin and mitomycin C salvage therapy in patients with advanced colorectal cancer: a phase II study. J Chemother. 2012 Aug;24(4):207-11. doi: 10.1179/1973947812Y.0000000021. PubMed PMID: 23040684.

12: Morak MJ, Richel DJ, van Eijck CH, Nuyttens JJ, van der Gaast A, Vervenne WL, Padmos EE, Schaake EE, Busch OR, van Tienhoven G. Phase II trial of Uracil/Tegafur plus leucovorin and celecoxib combined with radiotherapy in locally advanced pancreatic cancer. Radiother Oncol. 2011 Feb;98(2):261-4. doi: 10.1016/j.radonc.2010.10.016. Epub 2010 Nov 12. PubMed PMID: 21075468.

13: Karbownik A, Szałek E, Urjasz H, Kadziołka M, Grześkowiak E. Stability of calcium folinate (Teva) in concentrate after re-use and in dilute infusions in 0.9% NaCl in polyethylene bags. Acta Pol Pharm. 2013 Mar-Apr;70(2):301-7. PubMed PMID: 23614286.

14: Macy ME, Duncan T, Whitlock J, Hunger SP, Boklan J, Narendren A, Herzog C, Arceci RJ, Bagatell R, Trippett T, Christians U, Rolla K, Ivy SP, Gore L; Pediatric Oncology Experimental Therapeutics Investigators' Consortium (POETIC). A multi-center phase Ib study of oxaliplatin (NSC#266046) in combination with fluorouracil and leucovorin in pediatric patients with advanced solid tumors. Pediatr Blood Cancer. 2013 Feb;60(2):230-6. doi: 10.1002/pbc.24278. Epub 2012 Sep 28. PubMed PMID: 23024067; PubMed Central PMCID: PMC3522763.

15: Kato S, Andoh H, Gamoh M, Yamaguchi T, Murakawa Y, Shimodaira H, Takahashi S, Mori T, Ohori H, Maeda S, Suzuki T, Kato S, Akiyama S, Sasaki Y, Yoshioka T, Ishioka C; Tohoku Clinical Oncology Research and Education. Safety verification trials of mFOLFIRI and sequential IRIS + bevacizumab as first- or second-line therapies for metastatic colorectal cancer in Japanese patients. Oncology. 2012;83(2):101-7. doi: 10.1159/000339541. Epub 2012 Jul 9. PubMed PMID: 22777333.

16: Zittoun J, Tonelli AP, Marquet J, De Gialluly E, Hancock C, Yacobi A, Johnson JB. Pharmacokinetic comparison of leucovorin and levoleucovorin. Eur J Clin Pharmacol. 1993;44(6):569-73. PubMed PMID: 8405015.

17: Grogan L, Sotos GA, Allegra CJ. Leucovorin modulation of fluorouracil. Oncology (Williston Park). 1993 Aug;7(8):63-72; discussion 75-6. Review. PubMed PMID: 8398636.

18: McGuire BW, Sia LL, Leese PT, Gutierrez ML, Stokstad EL. Pharmacokinetics of leucovorin calcium after intravenous, intramuscular, and oral administration. Clin Pharm. 1988 Jan;7(1):52-8. PubMed PMID: 3257913.

19: Yoshida Y, Hasegawa J, Nishimura J, Hirota M, Kim Y, Nezu R. [Clinical significance of bolus 5-fluorouracil for recurrent or metastatic colorectal cancer treated with FOLFOX+ BevacizumabTherapy]. Gan To Kagaku Ryoho. 2011 Aug;38(8):1293-6. Japanese. PubMed PMID: 21829066.

20: Xie Q, Wen F, Wei YQ, Deng HX, Li Q. Cost analysis of adjuvant therapy with XELOX or FOLFOX4 for colon cancer. Colorectal Dis. 2013 Aug;15(8):958-62. doi: 10.1111/codi.12216. PubMed PMID: 23506229.